

Application Notes and Protocols: Angiogenesis Inhibition Studies with Dolastatin 15 in Zebrafish Models

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Compound of Interest

Compound Name: Dolastatin 15

Cat. No.: B1670875

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Introduction

Dolastatin 15, a cytotoxic pseudopeptide originally isolated from the sea hare *Dolabella auricularia*, has demonstrated potent antineoplastic properties.[1] As a microtubule-destabilizing agent, its mechanism of action extends to the inhibition of angiogenesis, a critical process in tumor growth and metastasis.[2][3][4] The zebrafish (*Danio rerio*) has emerged as a powerful in vivo model for studying angiogenesis due to its genetic tractability, optical clarity during embryonic development, and the high conservation of angiogenic pathways with humans.[5][6][7] These application notes provide detailed protocols for assessing the anti-angiogenic effects of **Dolastatin 15** in zebrafish embryos, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The anti-vascularization effect of **Dolastatin 15** has been quantified in various models. The following tables summarize key findings from studies in human endothelial cells and provide a framework for expected outcomes in zebrafish models.

Table 1: In Vitro Anti-Vascularization Effects of **Dolastatin 15** on HUVECs

Treatment	Concentration	Mean Branch Points	Mean Number of Junctions
Control (DMSO)	-	100%	100%
Dolastatin 15	10 nM	Significantly Reduced	Significantly Reduced
Dolastatin 15	20 nM	Significantly Reduced	Significantly Reduced
Cabozantinib (Control)	1 μ M	Significantly Reduced	Significantly Reduced

Note: This data is derived from in vitro matrigel assays with Human Umbilical Vein Endothelial Cells (HUVECs) and is indicative of the anti-angiogenic potential that can be further investigated in vivo using zebrafish models.[3][8] Quantification was performed using ImageJ with the Angiogenesis Analyzer plugin.[3]

Experimental Protocols

Zebrafish Maintenance and Embryo Collection

- Housing: Maintain adult zebrafish in a recirculating aquarium system at 28.5°C with a 14-hour light/10-hour dark cycle.[9]
- Breeding: Set up breeding pairs in tanks with a divider the evening before embryo collection. Remove the divider in the morning to allow for spawning.
- Embryo Collection: Collect fertilized eggs within 30 minutes of spawning and rinse with embryo medium (E3 medium).
- Incubation: Incubate embryos at 28.5°C in E3 medium.

Zebrafish Angiogenesis Assay with Dolastatin 15

This protocol is adapted from general zebrafish angiogenesis assays and specific studies on **Dolastatin 15**. [2][9]

- Embryo Selection: At 4 hours post-fertilization (hpf), select healthy, developing embryos.

- **Drug Preparation:** Prepare a stock solution of **Dolastatin 15** in DMSO. Create serial dilutions in E3 medium to achieve the desired final concentrations (e.g., 6 μ M, as used in some studies).[2] Include a DMSO-only control group.
- **Treatment:**
 - Place 12 embryos per well in a 24-well plate.
 - Remove the initial E3 medium and add the **Dolastatin 15** solutions or DMSO control.
 - Incubate the embryos at 28.5°C.
 - Replace the treatment solution every 24 hours.
- **Observation Period:** Treat embryos from 36 hpf to 108 hpf for observation of effects on established vasculature.[2]
- **Anesthesia and Mounting:** At the desired endpoint (e.g., 72 or 96 hpf), anesthetize the embryos in tricaine solution. Mount the embryos in a solution of 3% methylcellulose on a glass slide for imaging.

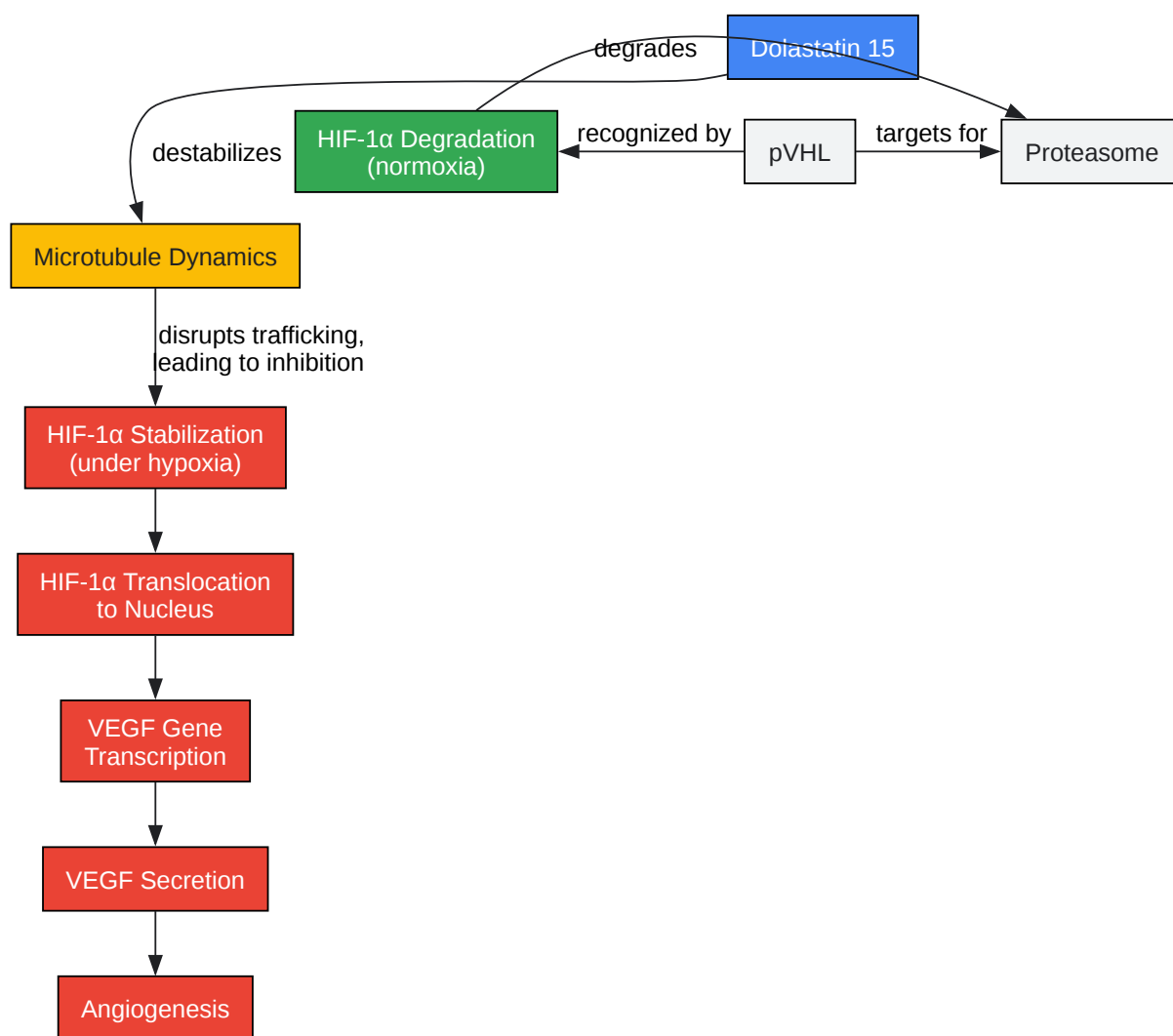
Visualization and Quantification of Angiogenesis

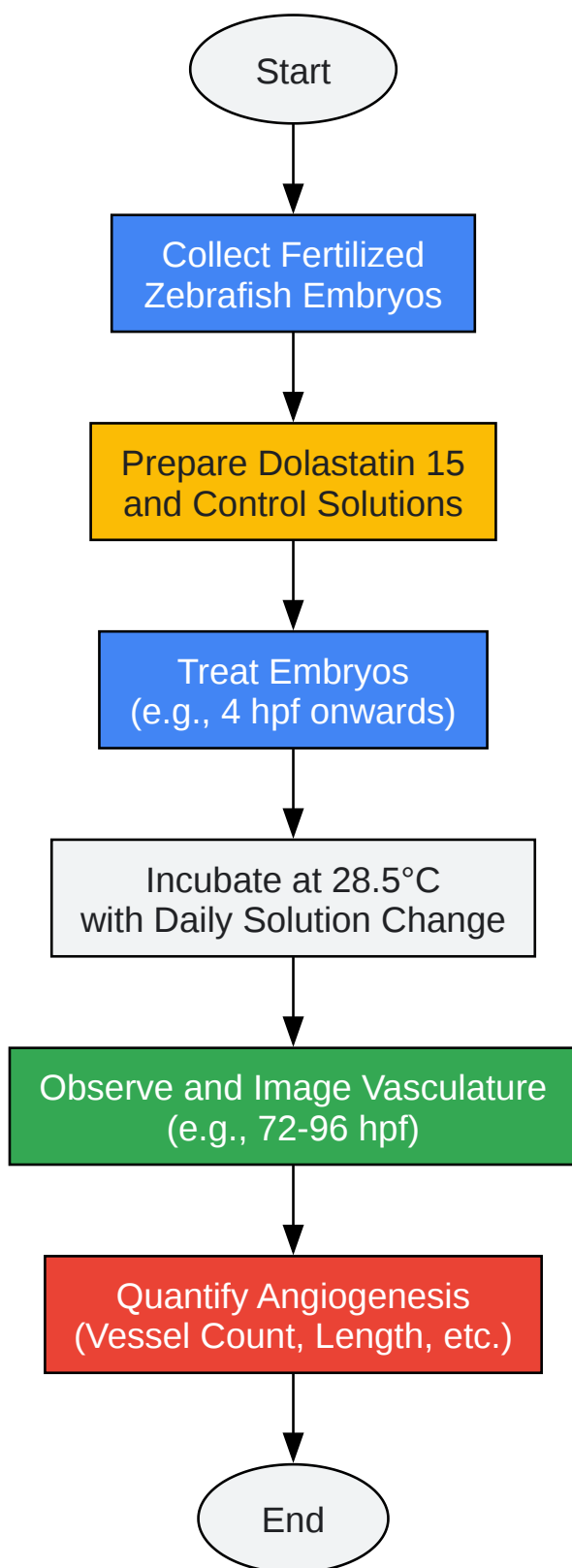
- **Alkaline Phosphatase Staining for Sub-intestinal Vessels (SIVs):**
 - Fix embryos in 4% paraformaldehyde (PFA).[9]
 - Dehydrate in methanol and store at -20°C overnight.[9]
 - Permeabilize in ice-cold acetone.[9]
 - Wash with PBS containing Tween 20 (PBST).[9]
 - Incubate in staining buffer (100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 100 mM NaCl, 0.1% Tween-20).[9]
 - Develop the color reaction by adding NBT/BCIP solution.[9]
- **Fluorescent Microscopy with Transgenic Lines:**

- Utilize transgenic zebrafish lines that express fluorescent proteins in their vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), for live imaging.[\[5\]](#)[\[6\]](#)
- Imaging:
 - Capture images of the developing vasculature, particularly the intersegmental vessels (ISVs) and sub-intestinal vessels (SIVs), using a stereomicroscope or a fluorescence microscope.[\[9\]](#)
- Quantification:
 - Manually count the number of complete ISVs or SIVs.
 - Use software like ImageJ to quantify vessel length, area, and branching points.[\[3\]](#)[\[9\]](#)

Visualizations

Signaling Pathway of Dolastatin 15 in Angiogenesis Inhibition





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